

Mechanism of Action: VHL vs. CRBN Recruitment

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Compound of Interest

Compound Name: MS934

Cat. No.: B10823958

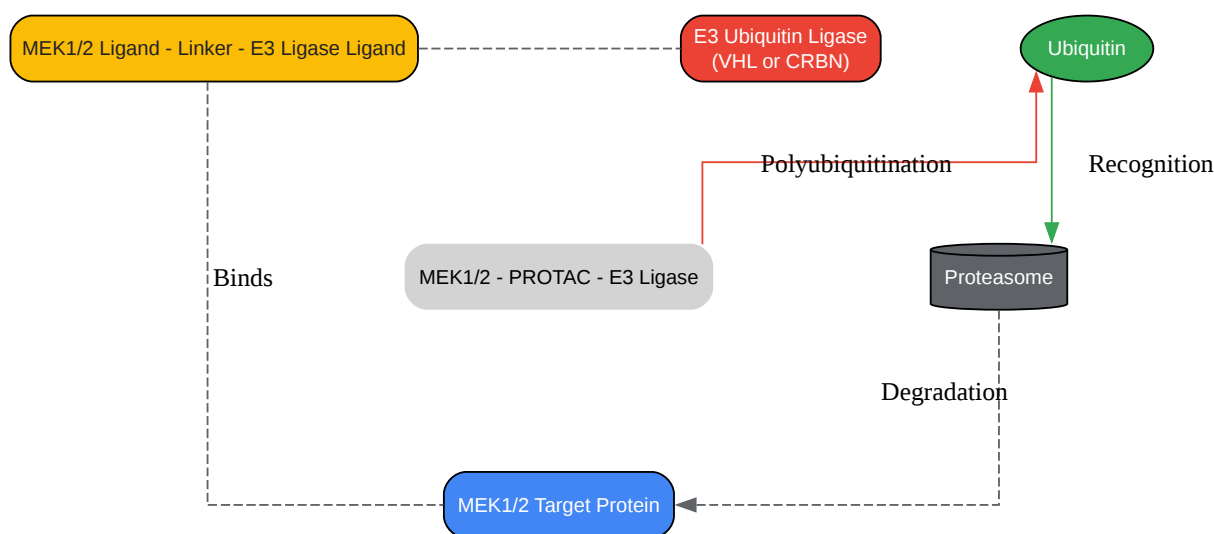
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Both **MS934** and CRBN-recruiting degraders operate via the proteolysis-targeting chimera (PROTAC) mechanism. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.^[1] They consist of a ligand that binds the target protein (MEK1/2), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.^[1]

The key difference lies in the E3 ligase they recruit:

- **MS934** recruits the VHL E3 ligase to form a ternary complex with MEK1/2, leading to its ubiquitination and subsequent degradation.^{[1][2][3]}
- CRBN-recruiting degraders (e.g., MS910) utilize a ligand that binds to cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ligase complex, to achieve the same outcome.^[1]

The choice of E3 ligase can influence the degrader's potency, degradation kinetics, and potential for off-target effects.^[1]



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Caption: General mechanism of PROTAC-mediated protein degradation.

Performance Data Comparison

The following tables summarize quantitative data from comparative studies of the VHL-recruiting degrader **MS934** and the first-in-class CRBN-recruiting MEK1/2 degrader, MS910.[1]

Table 1: In Vitro Degradation Profile (24h Treatment)

Compound	E3 Ligase	Cell Line	Target	DC ₅₀ (nM)	D _{max} (%)
MS934	VHL	HT-29	MEK1	18 ± 1	>95%
HT-29	MEK2	9 ± 3	>95%		
SK-MEL-28	MEK1	10 ± 1	>95%		
SK-MEL-28	MEK2	4 ± 1	>95%		
MS910	CRBN	HT-29	MEK1	~300	~90%
HT-29	MEK2	~300	~90%		

Data sourced from Hu J, et al. J Med Chem. 2020.[1][4]

Table 2: Cellular Antiproliferative Activity

Compound	E3 Ligase	Cell Line	GI ₅₀ (nM)
MS934	VHL	HT-29	23 ± 5
SK-MEL-28	40 ± 10		
SU-DHL-1	330		
MS910	CRBN	HT-29	400 ± 100

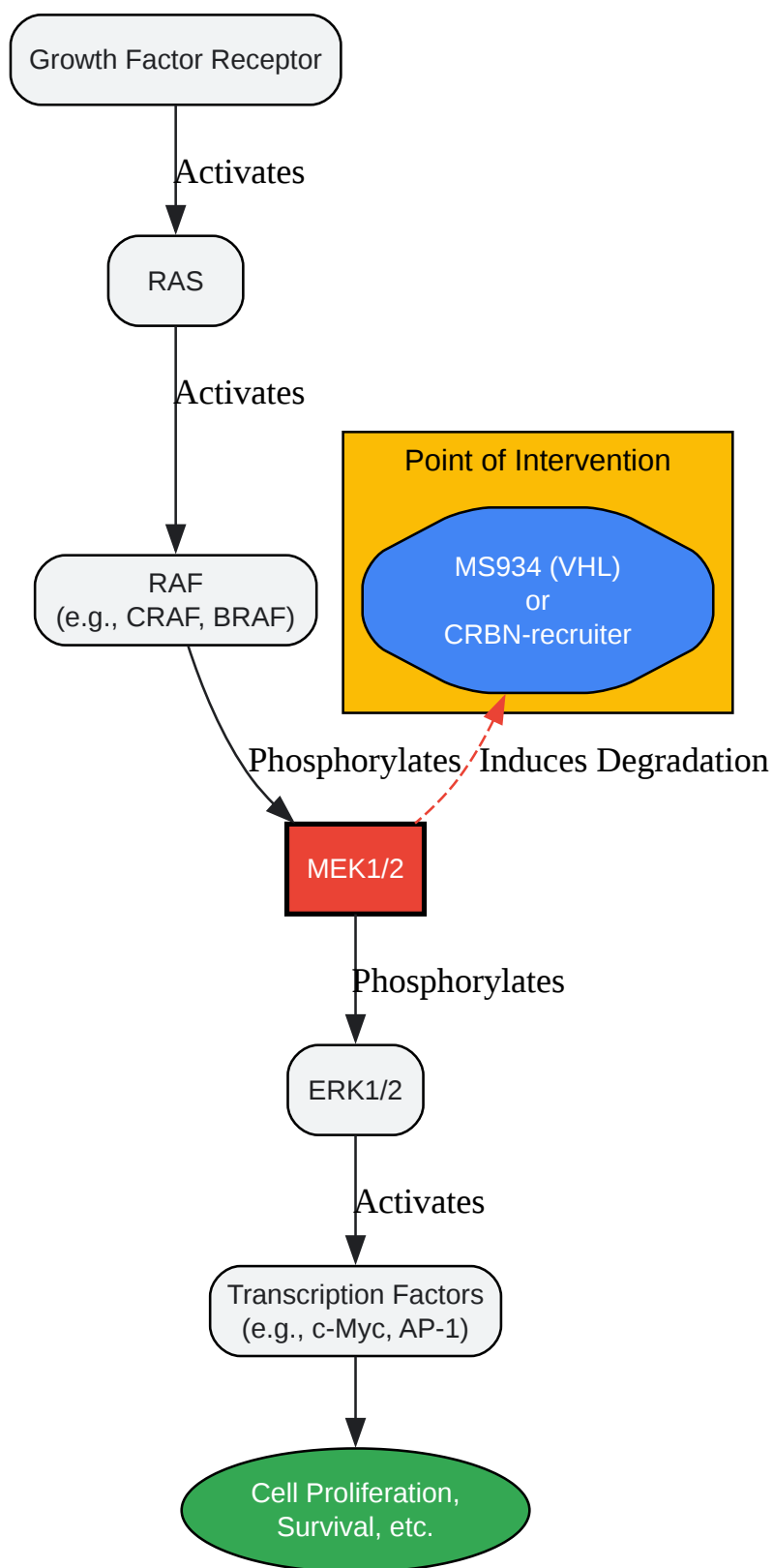
Data sourced from Hu J, et al. J Med Chem. 2020 and MedchemExpress.[1][2][4]

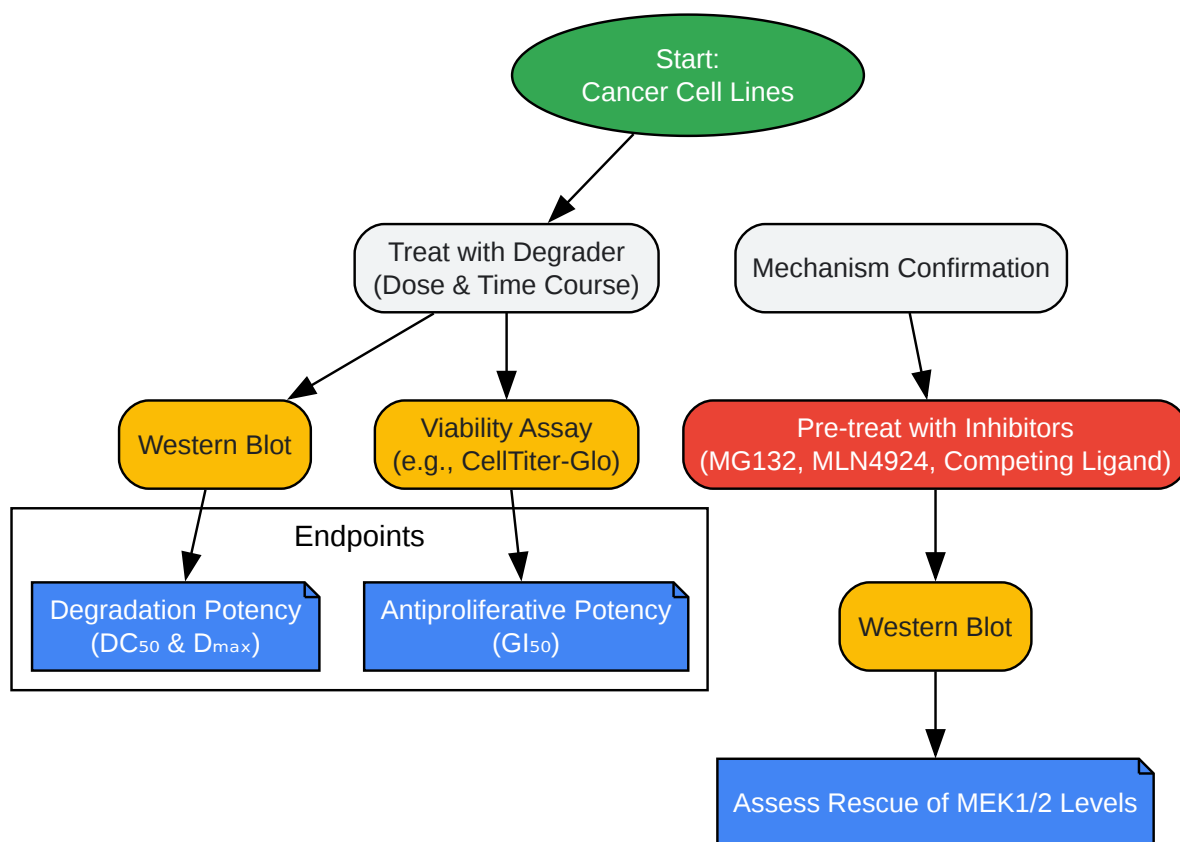
Summary of Findings:

- Potency: The VHL-recruiting degrader **MS934** demonstrates significantly higher potency in both protein degradation (lower DC₅₀) and growth inhibition (lower GI₅₀) compared to the CRBN-recruiting degrader MS910 in the tested cell lines.[1][4]
- Kinetics: Time-course experiments revealed that VHL-recruiting degraders like **MS934** induce significant MEK1/2 degradation within 2 hours, reaching maximum degradation within 8 hours. The CRBN-recruiting degrader MS910 showed slower degradation kinetics.[1]
- Collateral Effects: Both VHL and CRBN-recruiting MEK1/2 degraders have been shown to cause the subsequent degradation of the upstream kinase CRAF.[5][6] This is now understood to be a cell-intrinsic consequence of MEK1/2 depletion rather than a direct collateral degradation event.[7][8][9]

Signaling Pathway Context: The MAPK/ERK Cascade

MEK1 and MEK2 are central kinases in the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Degrading MEK1/2 effectively shuts down this signaling cascade downstream of RAF.





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